3-Methoxy-4-(3-oxopropoxy)benzonitrile
Overview
Description
“3-Methoxy-4-(3-oxopropoxy)benzonitrile” is a chemical compound with the CAS Number: 1343003-60-0 . It has a molecular weight of 205.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H11NO3/c1-14-11-7-9 (8-12)3-4-10 (11)15-6-2-5-13/h3-5,7H,2,6H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Spectroscopic Studies and Polymerization
3-Methoxy-4-(3-oxopropoxy)benzonitrile has been studied in the context of spectroscopic studies and polymerization. For example, 3-methoxythiophene, a similar compound, was polymerized and reduced to create a neutral oligomeric product for solution-phase redox process studies, serving as a model for reactions of insoluble polythiophenes (Chang & Miller, 1987).
Applications in Solar Cells
Benzonitrile-based electrolytes, including those with 3-methoxypropionitrile, have shown beneficial effects in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs, indicating a potential application for this compound in renewable energy technologies (Latini et al., 2014).
Synthesis of Organic Compounds
The compound has been utilized in the synthesis of organic compounds, such as in the one-pot synthesis of 4-Methoxy(aralkoxy)imino-areno[1,3]oxazin-2-ones, highlighting its role as a precursor in organic synthesis (Kurz et al., 2004).
Luminescent Properties and Coordination Compounds
Research into lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, such as 3-methoxy-4-benzyloxy benzoic acid, has shown that these compounds can affect the photophysical properties of these complexes, indicating potential applications in materials science and luminescence (Sivakumar et al., 2010).
Photopolymerization
The compound's derivatives have been studied for their use in photopolymerization processes. For example, research on alkoxyamines bearing chromophore groups linked to the aminoxyl function suggests potential applications in photoinitiated polymerization (Guillaneuf et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .
Properties
IUPAC Name |
3-methoxy-4-(3-oxopropoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJJBDLHZNBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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